4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- is a synthetic compound notable for its potential therapeutic applications. This compound belongs to a class of morpholine derivatives, which are characterized by their unique structural features and biological activities. The specific stereochemistry indicated by the (S) designation suggests that it possesses a particular spatial arrangement that may influence its biological interactions and efficacy.
The compound can be sourced from various chemical suppliers and is often discussed in the context of pharmaceutical research due to its potential applications in drug development. Databases such as PubChem provide detailed information on its molecular structure and properties, making it accessible for researchers in the field of medicinal chemistry.
This compound is classified under amides due to the presence of the amide functional group (-C(=O)N-). It also falls under the category of morpholine derivatives, which are cyclic compounds containing a morpholine ring. The specific classification can be further refined based on its biological activity, which may include roles as a receptor antagonist or enzyme inhibitor.
The synthesis of 4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- can involve several steps, typically starting from easily accessible precursors.
The molecular structure of 4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- can be represented using various structural formulas.
CC(C(=O)N1CCOCC1)C(C2=CC=CC=C2)C3=CC=CC=C3
CQBVTZDISUKDSX-UHFFFAOYSA-N
This structure indicates a complex arrangement with multiple aromatic rings and a morpholine moiety contributing to its pharmacological properties.
4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- can undergo various chemical reactions that may alter its structure and reactivity.
The mechanism of action for 4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- is primarily related to its interaction with specific biological targets.
Research indicates that similar compounds have been shown to modulate pathways involved in inflammation and pain signaling, suggesting potential therapeutic benefits.
Understanding the physical and chemical properties of 4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- is crucial for its application in pharmaceuticals.
4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- has several potential applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2